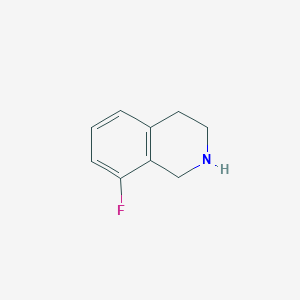

8-Fluoro-1,2,3,4-tetrahydroisoquinoline

描述

Synthesis Analysis

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline involves directed ortho-lithiation reactions, leading to key intermediates that can undergo various transformations. For instance, fluorine–amine exchange reactions produce 8-amino-3,4-dihydroisoquinolines, which serve as precursors for further synthesis. Additionally, reduction and alkylation reactions yield novel tetrahydroisoquinoline derivatives. These methods provide a foundation for generating compounds useful in drug development processes, especially for targeting the central nervous system (Hargitai et al., 2018).

Molecular Structure Analysis

The molecular structure of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline and its derivatives has been elucidated through various synthetic and analytical techniques. For example, the absolute configuration of related compounds has been determined using X-ray crystallography, showcasing the detailed geometric arrangement and helping in understanding the stereochemical aspects critical for their biological activity (Bálint et al., 1999).

Chemical Reactions and Properties

8-Fluoro-1,2,3,4-tetrahydroisoquinoline participates in a variety of chemical reactions, leading to diverse derivatives with potential pharmacological properties. These reactions include aminofluorination, which is an efficient method for synthesizing fluorinated isoquinolines, demonstrating the compound's versatility in organic synthesis (Liu et al., 2013).

Physical Properties Analysis

The physical properties of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives, such as their crystal structure and intermolecular interactions, are influenced by the presence of fluorine atoms. Studies have shown that fluorine atoms can affect the packing features in the crystal lattice through C–H...F and C–F...F interactions, highlighting the role of organic fluorine in modulating the physical characteristics of these compounds (Choudhury et al., 2006).

科研应用

Synthesis and applications in drug development:

- Hargitai et al. (2018) developed a synthesis method for 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for various transformations. This synthesis is vital for creating 1,2,3,4-tetrahydroisoquinoline derivatives used as building blocks in potential central nervous system drug candidates (Hargitai et al., 2018).

Pharmacological evaluation for therapeutic applications:

- Watanuki et al. (2011) synthesized 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their bradycardic activities. Their study highlighted the importance of structural modifications on the tetrahydroisoquinoline ring for antihypertensive activity, with specific derivatives showing promise as antihypertensive agents without causing reflex tachycardia (Watanuki et al., 2011).

Biological and chemical analysis techniques:

- Ishida et al. (1991) described a high-performance liquid chromatographic method with fluorescence detection for determining 1,2,3,4-tetrahydroisoquinoline in rat brain, showcasing its importance in neurochemical analysis (Ishida et al., 1991).

Investigations into selective enzyme inhibition:

- Grunewald et al. (2005) synthesized 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis, demonstrating its potential use in neurochemistry (Grunewald et al., 2005).

Dopaminergic activity studies:

- Zára-Kaczián et al. (1986) conducted structure-activity relationship studies on 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, revealing important structural requirements for antidepressant action, highlighting its relevance in psychiatric pharmacology (Zára-Kaczián et al., 1986).

未来方向

The observed biological activity and interest in the elaboration of a simple synthesis of isoquinoline derivatives monosubstituted on the aromatic ring at position 8 have prompted the development of an efficient synthesis of 8-fluoro-3,4-dihydroisoquinoline key intermediate and its further transformation to 1,2,3,4-tetrahydroisoquinolines bearing various cyclic amino substituents at position 8 and diverse lipophilic substituents at position 1 . This could be a potential direction for future research.

性质

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDHMMZSRJZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595588 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

123594-01-4 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

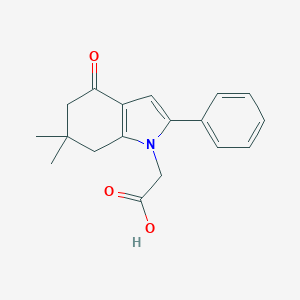

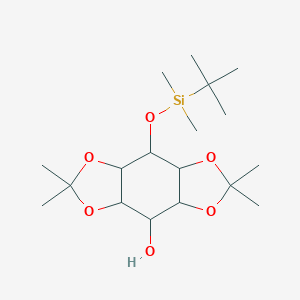

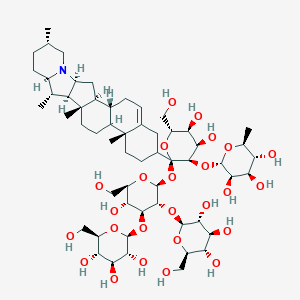

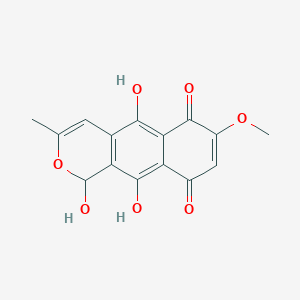

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)